molecular formula C8H12N2O2 B2438717 (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol CAS No. 1071435-68-1

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol

Cat. No.: B2438717
CAS No.: 1071435-68-1
M. Wt: 168.196
InChI Key: SJUXJJWKCNDGED-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Bromination: The 6-methoxypyridine is brominated to form 2-bromo-6-methoxypyridine.

    Amination: The brominated compound undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using techniques such as chiral chromatography or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.

    Reduction: Reduction reactions can be performed on the pyridine ring or the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the aminoethanol group.

    Reduction: Reduced forms of the pyridine ring or amino group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxypyridine: Lacks the ethanol moiety.

    2-Amino-3-methoxypyridine: Different substitution pattern on the pyridine ring.

    2-Amino-4-methoxypyridine: Another positional isomer with different properties.

Uniqueness

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXJJWKCNDGED-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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